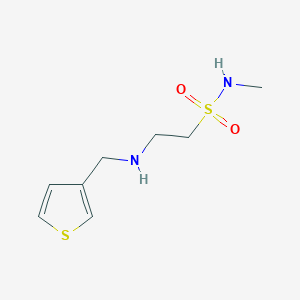
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been found to inhibit the TGF-β pathway, which is involved in the regulation of fibrosis and tissue repair.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth and migration, and reduce fibrosis and tissue damage. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and purify. However, 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer, such as the JAK/STAT and MAPK pathways. Additionally, future research could explore the use of 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide in combination with other therapies for enhanced therapeutic effects.
Métodos De Síntesis
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with 6-methylpyridin-3-ylcarbonyl chloride, followed by the addition of ethoxyethylamine and ethylamine. The resulting product is purified through column chromatography to obtain the final 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide compound.
Aplicaciones Científicas De Investigación
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-16-13-21(9-8-20(16)10-11-23-5-2)17(22)19-15-7-6-14(3)18-12-15/h6-7,12,16H,4-5,8-11,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPSCMSFOBDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)